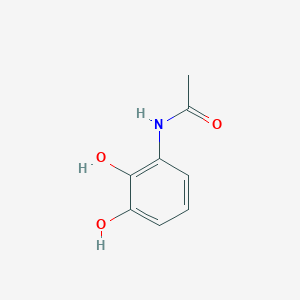![molecular formula C15H9ClNO3P B14346694 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline CAS No. 90444-37-4](/img/structure/B14346694.png)
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline core substituted with a benzodioxaphosphol group and a chlorine atom, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline typically involves the reaction of 5-chloroquinoline with a suitable benzodioxaphosphol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the benzodioxaphosphol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
科学研究应用
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
相似化合物的比较
Similar Compounds
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]quinoline: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloroquinoline: Lacks the benzodioxaphosphol group, which significantly alters its reactivity and applications.
Benzodioxaphosphol derivatives: Compounds with similar benzodioxaphosphol groups but different core structures.
Uniqueness
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is unique due to the presence of both the benzodioxaphosphol group and the chlorine atom on the quinoline core
属性
CAS 编号 |
90444-37-4 |
|---|---|
分子式 |
C15H9ClNO3P |
分子量 |
317.66 g/mol |
IUPAC 名称 |
8-(1,3,2-benzodioxaphosphol-2-yloxy)-5-chloroquinoline |
InChI |
InChI=1S/C15H9ClNO3P/c16-11-7-8-14(15-10(11)4-3-9-17-15)20-21-18-12-5-1-2-6-13(12)19-21/h1-9H |
InChI 键 |
JVDMTROJGJMNEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OP(O2)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
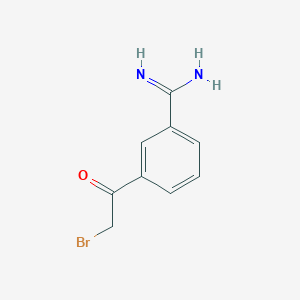
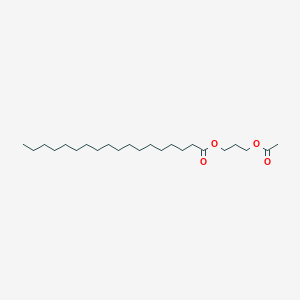
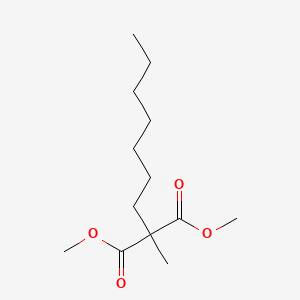
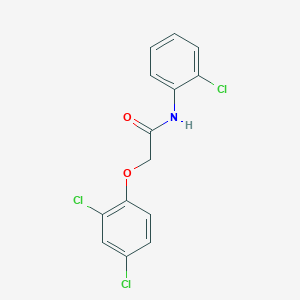
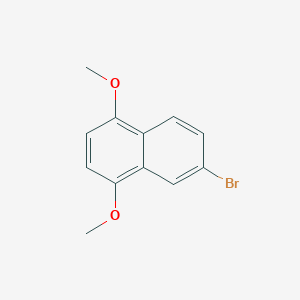
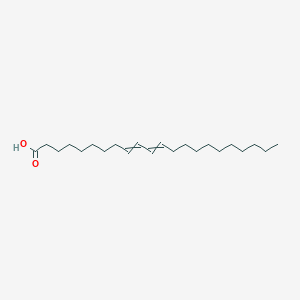
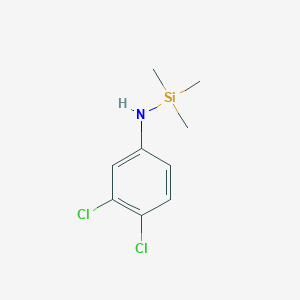

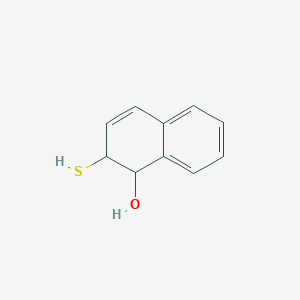
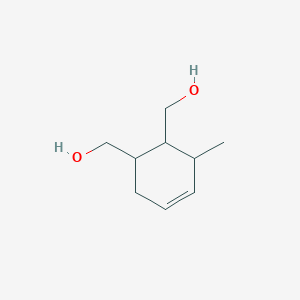
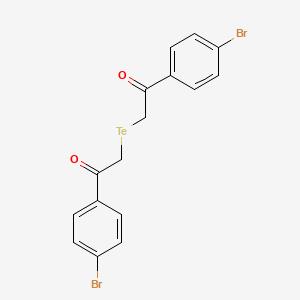
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)
